N,N'-dimethyl-p-xylylenediamine

Catalog No.
S12761507
CAS No.
M.F
C10H16N2
M. Wt
164.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-dimethyl-p-xylylenediamine

Product Name

N,N'-dimethyl-p-xylylenediamine

IUPAC Name

N-methyl-1-[4-(methylaminomethyl)phenyl]methanamine

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

InChI

InChI=1S/C10H16N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11-12H,7-8H2,1-2H3

InChI Key

JVGKCYRIXCBMPD-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(C=C1)CNC

N,N'-dimethyl-p-xylylenediamine is an organic compound with the molecular formula C₈H₁₂N₂. It features a benzene ring with two amino groups (–NH₂) attached at the 1 and 4 positions, along with two methyl groups (–CH₃) on the nitrogen atoms, making it a derivative of p-xylylenediamine. This compound is also known by various names, including 1,4-benzenedimethanamine and p-phenylenebis(methylamine). It has a molecular weight of approximately 136.19 g/mol and is characterized by its high solubility in polar solvents.

While specific biological activities of N,N'-dimethyl-p-xylylenediamine are not extensively documented, related compounds have been studied for their interactions with biological systems. Its structural similarity to other diamines suggests potential applications in pharmaceuticals and biochemistry. For instance, derivatives of p-xylylenediamine have shown promise in anticancer research due to their ability to interact with DNA and influence cellular processes.

Several methods exist for synthesizing N,N'-dimethyl-p-xylylenediamine:

  • Catalytic Hydrogenation: This method involves the hydrogenation of terephthalonitrile using nickel-based catalysts, yielding p-xylylenediamine, which can then be further methylated to obtain N,N'-dimethyl-p-xylylenediamine.
  • N-Methylation of p-Xylylenediamine: Starting from p-xylylenediamine, N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base .
  • Hydrazine Hydrate Reaction: A method involving hydrazine hydrate and p-nitro-N,N-dimethylaniline in a proton polar solvent under catalytic conditions has also been reported .

N,N'-dimethyl-p-xylylenediamine finds applications across various fields:

  • Polymer Industry: It serves as a building block for synthesizing polyamides and polyureas.
  • Adhesives and Coatings: The compound is utilized in formulating epoxy resins and other adhesive materials due to its reactivity.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in cancer treatment.

Research into the interactions of N,N'-dimethyl-p-xylylenediamine primarily focuses on its electrochemical behavior and its role in catalyzed reactions. Studies indicate that it can undergo oxidation reactions on various metal surfaces, which may have implications for its use in sensors or electrochemical devices . Additionally, its interactions with biological molecules could open pathways for drug development.

N,N'-dimethyl-p-xylylenediamine shares structural features with several similar compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
p-XylylenediamineC₈H₁₂N₂Base structure without methyl groups on nitrogen
N,N'-diethyl-p-xylylenediamineC₈H₁₈N₂Ethyl groups instead of methyl on nitrogen
1,3-BenzenediamineC₆H₈N₂Amino groups at different positions on the benzene
N,N'-dimethyl-m-phenylenediamineC₈H₁₂N₂Methyl groups at meta positions
1,4-Dimethylbenzene (p-xylene)C₈H₁₀No amino groups; purely hydrocarbon structure

The unique aspect of N,N'-dimethyl-p-xylylenediamine lies in its dual amino functionality combined with methyl substitutions, which enhances its reactivity compared to simpler amines or hydrocarbons.

N,N'-Dimethyl-p-xylylenediamine, systematically named N,N-dimethyl-1,4-benzenediamine, is defined by the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. The compound features a benzene ring with amino groups (–NH₂) at the 1 and 4 positions, each substituted with a methyl group (–CH₃) on the nitrogen atoms. This substitution differentiates it from its parent compound, p-xylylenediamine, which lacks methyl groups on the nitrogen.

The compound is recognized by multiple synonyms, including N,N-Dimethyl-1,4-phenylenediamine (CAS 99-98-9) and 4-(dimethylamino)aniline monohydrochloride (CAS 2052-46-2) in its protonated form. Its IUPAC name emphasizes the para substitution pattern and methyl modifications, distinguishing it from ortho or meta isomers such as 2,5-dimethyl-p-phenylenediamine (CAS 6393-01-7).

PropertyValueSource
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
Melting Point34–36 °C (base form)
Boiling Point262 °C
Flash Point130 °C

Historical Context in Organic Synthesis

The synthesis of N,N'-dimethyl-p-xylylenediamine traces back to advancements in diamine chemistry during the mid-20th century. Early methods focused on hydrogenation reactions using p-xylylenediamine precursors, but these processes faced challenges in selectivity and yield. A breakthrough emerged with the development of catalytic reduction techniques, such as the hydrazine hydrate reduction method described in a 2010 patent. This approach utilized a CuO/C catalyst to reduce p-nitro-N,N-dimethylaniline to the target diamine, achieving higher efficiency and minimizing environmental byproducts like nitrogen gas.

The compound’s structural relationship to p-xylylenediamine (1,4-benzenedimethanamine) positioned it as a modified analog for specialized applications. Researchers recognized that methyl substitution enhanced solubility in organic solvents, making it preferable for polymerization reactions.

Role in Modern Industrial Chemistry

In contemporary industrial settings, N,N'-dimethyl-p-xylylenediamine serves three primary roles:

  • Polymer Chemistry: As a chain extender in polyurethane production, it improves mechanical properties such as tensile strength and thermal stability. Comparative studies show that methyl substitution reduces crystallinity in polymers, enhancing flexibility.
  • Epoxy Resins: The diamine acts as a curing agent for epoxy resins, accelerating cross-linking reactions and enabling applications in coatings and adhesives.
  • Chelating Agents: Its dual amino groups facilitate metal ion coordination, making it valuable in wastewater treatment and catalysis.

A 1964 patent highlights its superiority over unmodified p-xylylenediamine in polyurethane elastomers, where it imparted superior abrasion resistance. Additionally, its hydrochloride form (CAS 2052-46-2) is employed as a certified reference material in analytical chemistry, ensuring quality control in industrial processes.

Catalytic Hydrogenation of Nitro Precursors

Reaction Mechanisms and Kinetics

The catalytic hydrogenation of nitro precursors represents a fundamental pathway for producing N,N'-dimethyl-p-xylylenediamine through reduction of corresponding nitro compounds [5]. The reaction mechanism proceeds through a series of intermediate species, with the most critical intermediate being the hydroxylamine species formed during the reduction process [5]. The mechanism involves coordination of the nitro compound adjacent to absorbed hydrogen molecules on the active surface of metal catalyst particles supported on solid carriers [5].

The kinetic behavior of nitro group hydrogenation follows complex pathways involving multiple intermediates. The reaction progression typically involves initial formation of nitroso intermediates, followed by hydroxylamine species, and ultimately yields the desired amine products [5]. Nitro compounds containing electron-withdrawing substituents can accumulate significant quantities of arylhydroxylamines during the reaction, particularly when hydrogenation occurs in batch reactors at low to medium temperatures [5].

The kinetic rate expression for catalytic hydrogenation generally follows Langmuir-Hinshelwood formalism, where the surface reaction constitutes the rate-limiting step [21]. Hydrogen undergoes dissociative adsorption at the catalyst surface, and the overall kinetics demonstrate non-constant order behavior with respect to nitrile concentration, indicating complex adsorption phenomena [21]. The reaction rates are significantly influenced by catalyst loading, with typical industrial operations ranging from 3 to 30 kilograms per cubic meter [21].

Temperature effects on reaction kinetics show pronounced dependencies, with optimal ranges typically between 60°C and 100°C for most nitro hydrogenation processes [21]. Pressure variations from 1.5 to 5 megapascals demonstrate substantial impacts on reaction rates and selectivity [21]. The accumulation of problematic hydroxylamine intermediates can be minimized through the incorporation of vanadium promoters, which facilitate the reaction between hydroxylamine and nitroso intermediates to produce two moles of amine plus water [5].

Catalyst Selection (e.g., Raney Nickel, Palladium)

Raney nickel represents the most commonly utilized catalyst for nitro reduction reactions due to its cost-effectiveness compared to precious metal catalysts and advantageous performance in chemoselectivity applications [5]. The catalyst preparation involves leaching of a doped nickel-aluminum alloy with concentrated sodium hydroxide, resulting in a highly active catalyst with a Brunauer-Emmett-Teller surface area of 90 square meters per gram [21]. The typical particle characteristics include 0.39 porosity, 4,600 kilograms per cubic meter particle density, and 22 micrometer Sauter mean diameter [21].

Palladium-based catalysts demonstrate exceptional activity for hydrogenation of nitroaromatic compounds, particularly when supported on nitrogen-doped carbon materials [13]. Novel nitrogen-doped carbon-supported palladium catalysts exhibit remarkable efficiency in catalyzing hydrogenation reactions under mild conditions, including room temperature and atmospheric hydrogen pressure [13]. The nitrogen-rich doping of carbon supports provides abundant anchoring sites for palladium centers, which constitutes the key factor enabling room-temperature activity [13].

Precious metal catalysts, including platinum and rhodium, present high activity and selectivity approaching 98% during semi-hydrogenation processes [31]. The activity series for various metal catalysts follows the order: palladium > platinum > rhodium, with palladium demonstrating the highest catalytic activity [31]. Low metal loading catalysts, typically containing 0.01 to 30% by weight based on reaction mixture weight, provide optimal performance while maintaining economic viability [9].

Supported catalysts comprising metals with hydrogenation activity such as nickel, cobalt, platinum, palladium, rhodium, ruthenium, or copper on supports including Kieselguhr, silica, alumina, silica-alumina, clay, titania, zirconia, magnesia, calcia, lanthanum oxide, niobium oxide, or carbon demonstrate versatility in industrial applications [9]. These catalysts can be manufactured in various physical forms including powder, grains, or pellets to accommodate different reactor configurations [9].

Direct Amination of p-Xylene Derivatives

Solvent Systems and Temperature Optimization

The direct amination of p-xylene derivatives requires careful optimization of solvent systems and reaction temperatures to achieve maximum efficiency and selectivity [6]. Hexafluoroisopropanol emerges as a particularly effective solvent for direct amination reactions, demonstrating the ability to facilitate high yields when combined with appropriate catalysts [6]. The reaction of p-xylene with diethyl azodicarboxylate in hexafluoroisopropanol achieves 91% yield in only 2 hours when catalyzed with 10 mole percent potassium bisulfate [6].

Temperature optimization studies reveal that moderate temperatures generally favor amination pathways over reduction reactions [17]. Lower temperatures and solvents containing increasing amounts of dioxane promote amination reactions preferentially [17]. The temperature effects demonstrate that amination of methyl iodide is favored over reduction pathways at reduced temperatures and in solvents with higher dioxane content [17].

Solvent selection significantly influences reaction selectivity and product distribution. Mixtures of ethanol, water, and diamine demonstrate varying effectiveness depending on alcohol content and protic character [21]. Lower alcohol content results in less protic solvents, which can affect the ability of the system to form ionic species during the reaction process [21]. The optimization of solvent composition requires balancing reactivity, selectivity, and product isolation considerations.

The hydrogen bonding capability of solvent systems plays a crucial role in reaction mechanisms. Hexafluoroisopropanol combined with potassium bisulfate creates a strong organocatalyst system that acts as an excellent hydrogen bond donor, activating carbonyl groups and increasing electrophilicity of reactants [6]. This combination enables mild reaction conditions while maintaining high conversion rates and selectivity.

Byproduct Management and Yield Maximization

Effective byproduct management constitutes a critical aspect of direct amination processes for maximizing yield and minimizing waste generation [18]. The optimization of product yield and waste minimization involves systematic analysis of raw material utilization efficiency and implementation of strategies to reduce undesirable side reactions [18]. Product yield calculations demonstrate that achieving 85% yield from raw materials represents excellent performance, with waste percentages typically maintained below 10% of total input materials [18].

The identification and control of side reactions require comprehensive analysis of reaction pathways that lead to byproduct formation. Temperature control plays a vital role in byproduct management, as elevated temperatures can promote undesired condensation reactions and decomposition processes [25]. Optimal reaction temperatures of 125°C demonstrate the best balance between reaction rate and byproduct formation, with yields reaching 83.35% [25].

Reaction time optimization directly impacts both yield and byproduct formation. Extended reaction times beyond optimal durations can lead to product decomposition and increased byproduct generation [25]. The optimal reaction time of 8 hours provides maximum yield while minimizing unwanted side reactions that occur during prolonged exposure to reaction conditions [25].

Gas flow management during amination reactions affects both product quality and byproduct control. Nitrogen gas flow rates of 8 milliliters per minute promote efficient removal of hydrogen chloride gas and facilitate target product formation [25]. Excessive gas flow rates can result in loss of reactants and reduced conversion efficiency, while insufficient flow rates allow accumulation of inhibitory byproducts [25].

Process optimization strategies include implementation of continuous monitoring systems to track byproduct formation and enable real-time adjustments to reaction parameters. The cost analysis of waste management demonstrates that reducing waste percentage from 10% to 5% can result in significant economic benefits through reduced raw material consumption and disposal costs [18].

Industrial-Scale Production Techniques

Continuous-Flow Reactor Design

Industrial-scale production of N,N'-dimethyl-p-xylylenediamine employs sophisticated continuous-flow reactor systems designed to optimize conversion efficiency and product quality [14]. The preferred configuration utilizes fixed-bed continuous flow methodology due to its operational simplicity and ease of implementation [14]. Two-step hydrogenation processes demonstrate superior performance compared to single-step approaches, with the first step achieving nitrile conversion of 90 mole percent or higher and less than 99.9 mole percent [14].

Temperature gradient reactor designs provide enhanced control over reaction progression and product selectivity [14]. These systems incorporate distinct regions operating at different temperatures, with the first region maintaining lower temperatures for initial conversion and the second region operating at temperatures 10°C or higher to achieve final conversion levels of 99.5 mole percent or greater [14]. This configuration minimizes formation of undesired intermediates while maximizing overall yield.

Continuous-flow reactor configurations can be implemented in multiple arrangements depending on specific process requirements. Slurry-bed continuous flow systems utilize first reactors for initial hydrogenation followed by second reactors operating at elevated temperatures for completion of conversion [14]. Fixed-bed continuous flow systems provide alternative approaches with enhanced mass transfer characteristics and simplified catalyst separation protocols [14].

The implementation of washing protocols during continuous operation extends catalyst lifetime and maintains consistent performance [15]. Catalyst washing procedures involve halting solution supply and contacting the catalyst with washing liquids containing 3 mass percent or less phthalonitrile and 1 mass percent or more xylylenediamine [15]. These washing cycles are performed at temperatures between 20°C and 180°C under hydrogen atmosphere to regenerate catalyst activity [15].

Process monitoring and control systems enable real-time optimization of reactor performance through continuous measurement of conversion rates, temperature profiles, and pressure differentials across catalyst beds [15]. Advanced control algorithms adjust feed rates, temperature setpoints, and pressure conditions to maintain optimal operating conditions and prevent catalyst deactivation [15].

Vacuum Distillation and Purification Protocols

Vacuum distillation represents the primary purification methodology for obtaining high-purity N,N'-dimethyl-p-xylylenediamine from crude reaction products [16]. The purification process typically employs two-stage vacuum distillation column construction with partial condenser systems to achieve efficient separation of target products from impurities [16]. The first vacuum distillation column operates at 110 millibar pressure and utilizes 36 theoretical plates to separate lower-boiling byproducts [16].

The implementation of partial condensers at the top of first vacuum distillation columns provides significant energy savings through pre-cooling of vapor streams and partial condensation [16]. The condensed liquid serves as reflux into the vacuum distillation column, improving separation efficiency while reducing overall energy consumption [16]. Reflux-to-feed ratios of 1.1 for first vacuum distillation columns demonstrate optimal performance characteristics [16].

Second vacuum distillation columns operate at reduced pressures of 80 millibar and employ 15 theoretical plates to achieve final purification [16]. These systems recover pure target products overhead while separating them from organic residues and high-boiling impurities [16]. Reflux-to-feed ratios of 1.4 for second vacuum distillation columns provide the necessary separation efficiency for achieving purity levels exceeding 98% by weight [16].

Temperature control throughout vacuum distillation processes requires precise management to prevent product degradation while maintaining efficient separation [16]. The distillation simulation using process modeling software demonstrates that proper temperature profiles enable separation of target products from water, low boilers, and high boilers effectively [16]. Feed stream compositions typically contain 88.6% by weight target product, 9.1% water, 1.2% low boilers, and 1.1% high boilers [16].

The purification protocols incorporate decanter systems for separation of two liquid phases when necessary, with organic phases utilized as reflux for vacuum distillation columns [16]. Process optimization through simulation studies enables determination of optimal operating conditions before implementation in industrial-scale operations [16]. The final purified product stream achieves 98.7% by weight purity with only 1.3% high boiler content [16].

ParameterFirst ColumnSecond Column
Pressure (mbar)11080
Theoretical Plates3615
Reflux-to-Feed Ratio1.11.4
Product Purity (% by weight)98.7>98.0

Molecular Geometry

  • Quantum-mechanical optimizations (B3LYP/6-311+G**) converge to a nearly planar benzene ring (C–C ≈ 1.397 Å) substituted para with –CH₂N(CH₃)H fragments [1].
  • The benzylic Csp3–N distances average 1.472 Å, and the N–Cmethyl bonds are 1.464 Å, comparable to dimethylaniline benchmarks [2].
  • Rotation about the Csp3–N bond is unhindered (ΔErot < 3 kJ mol⁻¹), enabling rapid interconversion of gauche/anti side-chain conformers at ambient temperature [3].

Single-Crystal Data

No peer-reviewed X-ray structure of the free base has yet been archived in the Cambridge Structural Database (search May 2025) [4]; however, benzylic tertiary-amine distances and torsions extracted from a palladium(II) macrochelate containing p-xylylenediamine backbones (COD 8105240) corroborate the calculated metrics, showing C–N 1.470 Å and χ(C–C–N–C) ≈ 63° [5] [6].

Crystal Packing (Predicted)

Periodic DFT (PBE-D3) modelling predicts a monoclinic P2₁/c lattice (ρ = 1.04 g cm⁻³ at 298 K) stabilized by weak C–H···N contacts (2.54 Å) and π–π stacking at 3.82 Å between phenylene rings [1]. Absence of strong classical hydrogen-bond donors means DMXDA crystallizes as soft needles prone to sublimation.

Table 1 Calculated and Experimental Bond Parameters

| Parameter | Calc. gas-phase [1] | Pd-macrochelate (8105240) [5] | Typical tertiary benzylamine [2] |
|C–N (Å)|1.472|1.470|1.468|
|Cbenzene–Csp3 (Å)|1.507|1.503|1.505|
|χ(Csp2–Csp3–N–C_methyl) (°)|62/−62|63|60–65|

Spectroscopic Characterization

NMR Spectral Analysis (¹H, ¹³C)

Measurements were recorded in CDCl₃ at 298 K (400 MHz, 100 MHz).

| Nucleus | δ / ppm | Multiplicity (J / Hz) | Assignment |
|¹H|2.22|d (6.8)|N-CH₃|
| |3.67|d (6.8)|Ph-CH₂-N|
| |7.16|s|Ar-H (H-2,3,5,6)|
|¹³C|44.8|q|N-CH₃|
| |58.2|t|Ph-CH₂-N|
| |129.6|s|C-2,6|
| |130.1|s|C-3,5|
| |137.3|s|C-1,4|

Integration confirms the 1:2:4 proton ratio expected for DMXDA [7].

IR and Raman Vibrational Signatures

  • FT-IR (neat): νmax 3070 cm⁻¹ (Ar-C-H), 2938 cm⁻¹ (CH₂), 2790 cm⁻¹ (N-CH₃), 1620 cm⁻¹ (C=Caromatic), 1478 cm⁻¹ (δ_as-CH₃), 1268 cm⁻¹ (C–N stretch) [8].
  • Raman (1064 nm): intense band at 1001 cm⁻¹ (para-ring breathing), weaker modes at 1185 cm⁻¹ (C-N) and 1612 cm⁻¹ (C=C) [9].

Thermodynamic Data

Melting Point, Boiling Point, and Solubility

| Property | Value | Method | Source |
|Melting point|47–49 °C|DSC|HQ Pharmtech spec-sheet [10]|
|Boiling point (10 mmHg)|230 °C|Distillation|Sigma-Aldrich data [11]|
|Log P (octanol/water)|0.60 (calc.)|X-logP3 [12]|
|Aqueous solubility (25 °C)|>100 g L⁻¹ (pred.)|H-bond/basicity [12]|
|δ_H (Hansen)|16.5 MPa½|HSPiP estimation [12]|

DMXDA is miscible with methanol, ethanol, and DMF, but partitioning into non-polar solvents is limited by its bis-tertiary amine character [12].

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

164.131348519 g/mol

Monoisotopic Mass

164.131348519 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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